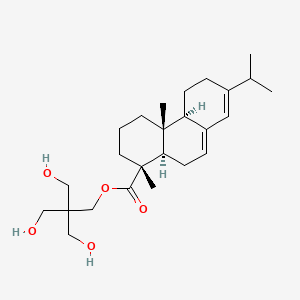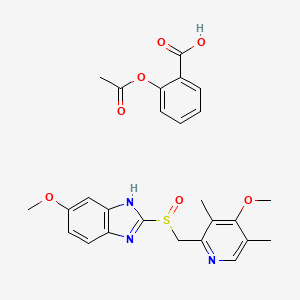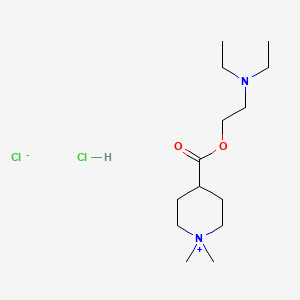
beta-Alanine, 3-phenyl-, 5,5-dimethylhexyl ester, hydrochloride, DL-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Beta-Alanine, 3-phenyl-, 5,5-dimethylhexyl ester, hydrochloride, DL- is a synthetic compound derived from beta-alanine, an amino acid. This compound is characterized by the presence of a phenyl group and a dimethylhexyl ester, making it a unique derivative of beta-alanine. It is commonly used in various scientific research applications due to its distinct chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of beta-Alanine, 3-phenyl-, 5,5-dimethylhexyl ester, hydrochloride, DL- typically involves the esterification of beta-alanine with 3-phenyl-5,5-dimethylhexanol in the presence of a strong acid catalyst such as hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors. The purification process may involve additional steps such as distillation and solvent extraction to ensure the removal of impurities and by-products .
Analyse Des Réactions Chimiques
Types of Reactions
Beta-Alanine, 3-phenyl-, 5,5-dimethylhexyl ester, hydrochloride, DL- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Beta-Alanine, 3-phenyl-, 5,5-dimethylhexyl ester, hydrochloride, DL- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on cellular metabolism and signaling pathways.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor to bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of beta-Alanine, 3-phenyl-, 5,5-dimethylhexyl ester, hydrochloride, DL- involves its interaction with various molecular targets and pathways. It is believed to act as a precursor to bioactive compounds that modulate cellular functions. The ester group allows for easier transport across cell membranes, where it can be hydrolyzed to release beta-alanine and other active metabolites .
Comparaison Avec Des Composés Similaires
Similar Compounds
Beta-Alanine: The parent compound, which lacks the ester and phenyl groups.
Beta-Alanine Methyl Ester: A simpler ester derivative of beta-alanine.
N-Phenyl-beta-Alanine: A derivative with a phenyl group attached to the nitrogen atom.
Uniqueness
Beta-Alanine, 3-phenyl-, 5,5-dimethylhexyl ester, hydrochloride, DL- is unique due to its specific ester and phenyl substitutions, which confer distinct chemical and biological properties. These modifications enhance its solubility, stability, and potential bioactivity compared to other beta-alanine derivatives .
Propriétés
Numéro CAS |
87253-00-7 |
|---|---|
Formule moléculaire |
C17H28ClNO2 |
Poids moléculaire |
313.9 g/mol |
Nom IUPAC |
5,5-dimethylhexyl 3-amino-3-phenylpropanoate;hydrochloride |
InChI |
InChI=1S/C17H27NO2.ClH/c1-17(2,3)11-7-8-12-20-16(19)13-15(18)14-9-5-4-6-10-14;/h4-6,9-10,15H,7-8,11-13,18H2,1-3H3;1H |
Clé InChI |
UVSRNRGXQOJPOW-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)CCCCOC(=O)CC(C1=CC=CC=C1)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


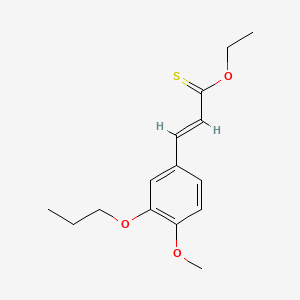
![(3S,3aR,6S,6aR)-3-[4-(3-phenoxypropyl)piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-ol;dihydrochloride](/img/structure/B12780896.png)




![ethyl (2S)-2-[[[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-phenoxyphosphoryl]amino]propanoate](/img/structure/B12780917.png)
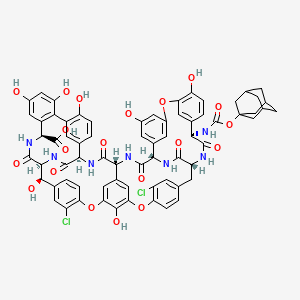
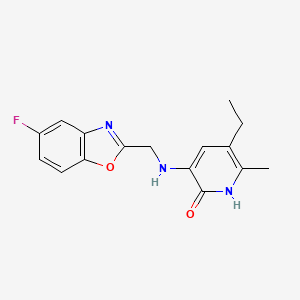

![[3,4,5,21,22,23-Hexahydroxy-8,18-dioxo-11,12-bis[(3,4,5-trihydroxybenzoyl)oxy]-9,14,17-trioxatetracyclo[17.4.0.02,7.010,15]tricosa-1(23),2,4,6,19,21-hexaen-13-yl] 2-[5-[[3,4,5,21,22,23-hexahydroxy-8,18-dioxo-11,12-bis[(3,4,5-trihydroxybenzoyl)oxy]-9,14,17-trioxatetracyclo[17.4.0.02,7.010,15]tricosa-1(23),2,4,6,19,21-hexaen-13-yl]oxycarbonyl]-2,3-dihydroxyphenoxy]-3,4,5-trihydroxybenzoate](/img/structure/B12780937.png)
